Eupalinolide H

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

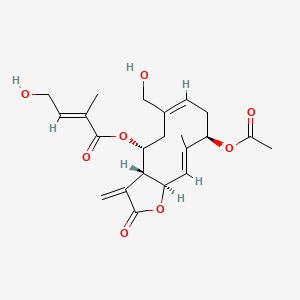

C22H28O8 |

|---|---|

Molecular Weight |

420.5 g/mol |

IUPAC Name |

[(3aR,4R,6E,9R,10E,11aR)-9-acetyloxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate |

InChI |

InChI=1S/C22H28O8/c1-12(7-8-23)21(26)29-19-10-16(11-24)5-6-17(28-15(4)25)13(2)9-18-20(19)14(3)22(27)30-18/h5,7,9,17-20,23-24H,3,6,8,10-11H2,1-2,4H3/b12-7+,13-9+,16-5+/t17-,18-,19-,20+/m1/s1 |

InChI Key |

INXZZSZBRLXKNT-INSNYMJASA-N |

Isomeric SMILES |

C/C/1=C\[C@@H]2[C@@H]([C@@H](C/C(=C\C[C@H]1OC(=O)C)/CO)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O2 |

Canonical SMILES |

CC1=CC2C(C(CC(=CCC1OC(=O)C)CO)OC(=O)C(=CCO)C)C(=C)C(=O)O2 |

Origin of Product |

United States |

Foundational & Exploratory

Elucidating the Chemical Architecture of Eupalinolide H: A Technical Guide

Introduction

Eupalinolide H is a member of the sesquiterpene lactone family, a class of natural products renowned for their diverse and potent biological activities. Isolated from plants of the Eupatorium genus, these compounds have garnered significant interest from the scientific community, particularly in the fields of medicinal chemistry and drug development. The structural elucidation of these complex molecules is a critical step in understanding their structure-activity relationships and unlocking their therapeutic potential. This technical guide provides an in-depth overview of the methodologies and analytical techniques employed in the chemical structure elucidation of this compound and its analogues, tailored for researchers, scientists, and drug development professionals.

Isolation and Purification of Eupalinolides

The initial step in the structural elucidation of a natural product is its isolation from the source material in a pure form. For eupalinolides, the aerial parts of Eupatorium lindleyanum are the primary source. A general workflow for the isolation and purification process is outlined below.

Experimental Protocol: Isolation and Purification

-

Extraction: The air-dried and powdered aerial parts of Eupatorium lindleyanum are typically extracted exhaustively with a polar solvent such as ethanol or methanol (B129727) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This step separates compounds based on their polarity, with sesquiterpene lactones often concentrating in the ethyl acetate and n-butanol fractions.

-

Column Chromatography: The bioactive fractions are subjected to multiple rounds of column chromatography.

-

Silica Gel Chromatography: This is a common initial step, using a gradient elution system (e.g., a mixture of hexane and ethyl acetate with increasing polarity) to separate the components.

-

Sephadex LH-20 Chromatography: This technique is often used for further purification, particularly for removing pigments and other impurities, typically with methanol as the mobile phase.

-

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification of individual eupalinolides is usually achieved by preparative HPLC, often on a C18 reversed-phase column with a mobile phase consisting of a gradient of methanol and water or acetonitrile (B52724) and water.

Spectroscopic Analysis for Structure Elucidation

Once a pure compound is obtained, its chemical structure is determined using a combination of spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is particularly important for determining the precise molecular formula.

Table 1: Representative Mass Spectrometry Data for Eupalinolides

| Compound | Ionization Mode | Observed m/z | Molecular Formula |

| Eupalinolide A | ESI-MS | 443.1683 [M+Na]⁺ | C₂₂H₂₈O₈ |

| Eupalinolide B | ESI-MS | 527.1904 [M+Na]⁺ | C₂₆H₃₂O₁₀ |

| Eupalinolide C | ESI-MS | 443.1679 [M+Na]⁺ | C₂₂H₂₈O₈ |

Data synthesized from published reports on eupalinolides from E. lindleyanum.

Experimental Protocol: Mass Spectrometry

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is typically used.

-

Ionization Source: Electrospray ionization (ESI) is a common ionization technique for these types of molecules.

-

Data Acquisition: Data is acquired in both positive and negative ion modes to obtain comprehensive information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information about the carbon skeleton and the connectivity of atoms. A combination of 1D (¹H and ¹³C) and 2D NMR experiments is employed.

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR provides information about the number and types of carbon atoms in the molecule (e.g., methyl, methylene, methine, quaternary carbons).

2D NMR experiments, such as COSY, HSQC, and HMBC, are essential for establishing the connectivity between atoms.

Table 2: Representative ¹H and ¹³C NMR Data for a Eupalinolide Analogue (Illustrative)

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 1 | 125.0 | 5.10 (d, 9.5) |

| 2 | 39.5 | 2.50 (m) |

| 3 | 75.0 | 4.80 (t, 9.0) |

| 4 | 135.0 | - |

| 5 | 140.0 | 5.20 (d, 10.0) |

| 6 | 80.0 | 4.50 (t, 9.5) |

| 7 | 50.0 | 2.80 (m) |

| 8 | 78.0 | 5.40 (dd, 9.0, 4.0) |

| 9 | 45.0 | 2.10 (m) |

| 10 | 148.0 | - |

| 11 | 138.0 | - |

| 12 | 170.0 | - |

| 13 | 120.0 | 6.20 (d, 3.0), 5.60 (d, 3.0) |

| 14 | 15.0 | 1.80 (s) |

| 15 | 20.0 | 1.90 (s) |

This is a representative table based on published data for various eupalinolides and is for illustrative purposes only.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) is used to acquire the spectra.

-

Experiments: A standard suite of NMR experiments is performed:

-

¹H NMR

-

¹³C NMR

-

DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy) to identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence) to identify direct carbon-proton correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range carbon-proton correlations (2-3 bonds), which is crucial for connecting different fragments of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to determine the relative stereochemistry by identifying protons that are close in space.

-

Structure Assembly and Stereochemical Assignment

The data from MS and NMR are pieced together to propose a planar structure. The final step is to determine the relative and absolute stereochemistry of the molecule.

Relative Stereochemistry

The relative stereochemistry is determined by analyzing the coupling constants (J-values) in the ¹H NMR spectrum and through NOESY/ROESY experiments. Large coupling constants between vicinal protons often indicate a trans-diaxial relationship in a ring system. NOE correlations indicate through-space proximity between protons, allowing for the assignment of their relative orientations.

Absolute Stereochemistry

The absolute configuration is often determined by comparing experimental Electronic Circular Dichroism (ECD) spectra with theoretically calculated spectra for the possible enantiomers. X-ray crystallography provides the most definitive determination of both relative and absolute stereochemistry, but it requires the compound to form suitable single crystals.

Conclusion

The chemical structure elucidation of this compound, like other sesquiterpene lactones, is a meticulous process that relies on a combination of sophisticated isolation techniques and powerful spectroscopic methods. By systematically applying extraction, partitioning, and chromatographic purification, the pure compound can be obtained. Subsequent analysis by high-resolution mass spectrometry and a suite of 1D and 2D NMR experiments allows for the determination of the molecular formula and the establishment of the complete atomic connectivity. Finally, stereochemical analysis through NOESY/ROESY and ECD or X-ray crystallography provides the complete three-dimensional structure. This detailed structural information is paramount for understanding the compound's biological activity and for guiding future efforts in drug discovery and development.

The Biosynthesis of Eupalinolide H: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Eupalinolide H, a sesquiterpene lactone of significant interest for its potential therapeutic properties. While the complete enzymatic cascade leading to this compound has not been fully elucidated, this document synthesizes the current understanding of the biosynthesis of its core structure, the eupatolide-type sesquiterpenoids, and proposes the subsequent tailoring steps based on known enzymatic reactions in secondary metabolism. This guide includes detailed experimental protocols for the characterization of key enzyme classes involved and summarizes relevant quantitative data to inform future research and metabolic engineering efforts.

Introduction to this compound and Sesquiterpene Lactones

This compound is a member of the sesquiterpene lactone (STL) family, a large and diverse group of C15 terpenoids characterized by a lactone ring.[1] STLs are predominantly found in the Asteraceae family and are known for a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.[2][3] this compound, isolated from Eupatorium lindleyanum, belongs to the germacranolide subclass of STLs and is structurally related to eupatolide (B211558).[4][5] Understanding its biosynthesis is crucial for ensuring a sustainable supply through metabolic engineering and for the potential discovery of novel derivatives with enhanced therapeutic efficacy.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general pathway of germacranolide-type sesquiterpene lactones, originating from the universal C15 isoprenoid precursor, farnesyl pyrophosphate (FPP). The pathway can be divided into three main stages: the formation of the sesquiterpene backbone, the core lactone formation, and the final tailoring modifications.

Stage 1: Formation of the Germacrene A Backbone

The initial steps of STL biosynthesis are well-established and involve the conversion of FPP, derived from the mevalonate (B85504) (MVA) and/or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways, into the germacrene A scaffold.[3]

-

Farnesyl Pyrophosphate (FPP) Synthesis: Isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the basic C5 building blocks, are condensed to form the C15 molecule FPP. This reaction is catalyzed by FPP synthase (FPPS) .[1]

-

Cyclization to Germacrene A: FPP undergoes a complex cyclization reaction to form the sesquiterpene olefin, (+)-germacrene A. This crucial step is catalyzed by germacrene A synthase (GAS) , a type of sesquiterpene synthase (STS).[6][7]

Stage 2: Formation of the Eupatolide Core

The germacrene A backbone is then subjected to a series of oxidative modifications to form the characteristic lactone ring of eupatolide, a likely precursor to this compound.

-

Oxidation to Germacrene A Acid: Germacrene A is oxidized in a three-step process to germacrene A acid. This conversion is catalyzed by a single cytochrome P450 enzyme, germacrene A oxidase (GAO) .[8]

-

8β-Hydroxylation of Germacrene A Acid: Germacrene A acid is stereospecifically hydroxylated at the C8 position to yield 8β-hydroxygermacrene A acid. This reaction is a critical branching point in STL biosynthesis and is catalyzed by a specific cytochrome P450 monooxygenase .

-

Lactonization to Eupatolide: The final step in the formation of the eupatolide core is the 6,7-trans lactonization of 8β-hydroxygermacrene A acid. This reaction is catalyzed by eupatolide synthase (HaES) , a cytochrome P450 enzyme identified as CYP71DD6 in sunflower.[9]

Stage 3: Putative Tailoring Modifications to this compound

The conversion of the eupatolide core to this compound requires further oxidative and acylation steps. While the specific enzymes have not yet been identified in Eupatorium lindleyanum, the necessary transformations can be inferred from the structure of this compound. These "tailoring" enzymes, likely other cytochrome P450s and acyltransferases, are responsible for the vast structural diversity of STLs.[1]

-

Proposed Hydroxylations: Additional hydroxyl groups are introduced onto the eupatolide scaffold by specific cytochrome P450 monooxygenases (CYPs) .

-

Proposed Acylations: The hydroxyl groups are then esterified with specific acyl moieties, a reaction catalyzed by acyltransferases .

The proposed biosynthetic pathway is visualized in the following diagram:

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. czasopisma.up.lublin.pl [czasopisma.up.lublin.pl]

- 4. Cytotoxic sesquiterpene lactones from Eupatorium lindleyanum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of sesquiterpene lactones in Eupatorium lindleyanum by HPLC-PDA-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isolation and Characterization of Two Germacrene A Synthase cDNA Clones from Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Protein Engineering of a Germacrene A Synthase From Lactuca sativa and Its Application in High Productivity of Germacrene A in Escherichia coli [frontiersin.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Biosynthesis of Eupatolide-A Metabolic Route for Sesquiterpene Lactone Formation Involving the P450 Enzyme CYP71DD6 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of Eupalinolide H in Eupatorium lindleyanum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery of Eupalinolide H, a sesquiterpene lactone identified in Eupatorium lindleyanum. While the primary research article detailing the initial isolation and complete spectral characterization of this compound could not be definitively identified within the scope of this search, this document synthesizes available data from scientific databases and commercial suppliers, and contextualizes its discovery within the broader phytochemical investigation of Eupatorium lindleyanum. The methodologies presented are based on established protocols for the isolation and characterization of sesquiterpenoid lactones from this plant species.

Introduction to this compound and Eupatorium lindleyanum

Eupatorium lindleyanum DC., a perennial herbaceous plant, has a history of use in traditional medicine for treating various ailments, including respiratory and inflammatory conditions.[1][2] Phytochemical investigations of this plant have revealed a rich diversity of secondary metabolites, with sesquiterpene lactones being a prominent class of bioactive compounds.[3] These compounds have garnered significant interest for their potential therapeutic applications, including anti-inflammatory and cytotoxic activities.[1][2]

This compound is a chlorinated sesquiterpene lactone that has been identified from Eupatorium lindleyanum. It is recognized for its potential anti-inflammatory properties. This guide will detail the available information on this compound and the general experimental procedures relevant to its discovery and bioactivity assessment.

Physicochemical and Bioactivity Data

Quantitative data for this compound is limited in publicly accessible literature. The following tables summarize the available information and provide comparative data for other well-characterized eupalinolides from E. lindleyanum.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₅ClO₇ | KNApSAcK Database |

| Bioactivity | Anti-inflammatory | MedchemExpress |

Table 2: Anti-inflammatory Activity of Sesquiterpene Lactones from Eupatorium lindleyanum

Data presented below is based on the reported inhibition of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells. It is important to note that direct comparative data for this compound from a peer-reviewed publication is not available; the information is provided by a commercial vendor.

| Compound | Concentration (µM) | Inhibition of IL-6 Production | Inhibition of TNF-α Production | Source |

| This compound | 2.5, 10, 40 | Significant inhibitory effects | Significant inhibitory effects | MedchemExpress |

| Eupalinolide L | Not Specified | Significant | Significant | |

| Eupalinolide M | Not Specified | Significant | Significant |

Note: "Significant inhibitory effects" are as stated in the source and quantitative values (e.g., IC₅₀) were not provided.

Experimental Protocols

The following sections detail the generalized experimental protocols for the isolation, structural elucidation, and bioactivity testing of sesquiterpene lactones from Eupatorium lindleyanum, based on methodologies reported in the scientific literature for compounds of this class.

Isolation of this compound

The isolation of sesquiterpene lactones from E. lindleyanum typically involves a multi-step process of extraction and chromatography.

1. Plant Material and Extraction:

-

Plant Material: The aerial parts of Eupatorium lindleyanum are collected, dried, and pulverized.

-

Extraction: The powdered plant material is extracted with a suitable solvent, commonly ethanol (B145695) or methanol, at room temperature or under reflux. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

-

The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.

-

Sesquiterpene lactones are typically enriched in the ethyl acetate and/or n-butanol fractions.

3. Chromatographic Purification:

-

The enriched fraction is subjected to a series of chromatographic techniques for the isolation of individual compounds.

-

Column Chromatography: Silica gel column chromatography is often used for initial separation, with a gradient elution system (e.g., n-hexane-ethyl acetate or chloroform-methanol).

-

High-Speed Counter-Current Chromatography (HSCCC): This technique is effective for separating structurally similar compounds. A common two-phase solvent system for sesquiterpenoid lactones from E. lindleyanum is n-hexane-ethyl acetate-methanol-water.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative reversed-phase HPLC (RP-HPLC) with a C18 column and a mobile phase such as methanol-water or acetonitrile-water.

References

- 1. Preparative isolation and purification of three sesquiterpenoid lactones from Eupatorium lindleyanum DC. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Spectroscopic Profile of Eupalinolide H: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Eupalinolide H, a sesquiterpene lactone isolated from Eupatorium lindleyanum. The information presented herein is essential for the identification, characterization, and further development of this natural product for potential therapeutic applications.

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The key quantitative data are summarized in the tables below.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) was utilized to determine the elemental composition of this compound.

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [M+Na]⁺ | 429.1784 | 429.1779 | C₂₂H₂₈O₇Na |

Table 1: High-Resolution Mass Spectrometry Data for this compound.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra were recorded in deuterated chloroform (B151607) (CDCl₃) on a 600 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), and coupling constants (J) are in Hertz (Hz).

| Position | δH (ppm) | Multiplicity | J (Hz) | δC (ppm) |

| 1 | 5.18 | d | 10.2 | 133.5 |

| 2 | 2.59 | m | 39.8 | |

| 3 | 5.57 | d | 8.4 | 74.4 |

| 4 | - | - | - | 141.2 |

| 5 | 5.15 | d | 10.2 | 125.1 |

| 6 | 5.25 | t | 9.6 | 76.5 |

| 7 | 2.94 | m | 51.0 | |

| 8 | 5.22 | dd | 9.6, 8.4 | 69.8 |

| 9 | 2.38, 2.70 | m | 37.6 | |

| 10 | - | - | - | 139.7 |

| 11 | - | - | - | 139.8 |

| 12 | - | - | - | 170.0 |

| 13 | 6.25, 5.71 | s, s | 125.2 | |

| 14 | 1.88 | s | 16.5 | |

| 15 | 1.76 | s | 17.5 | |

| 1' | - | - | - | 167.2 |

| 2' | - | - | - | 128.0 |

| 3' | 6.88 | q | 7.2 | 138.8 |

| 4' | 1.83 | s | 15.9 | |

| 5' | 1.85 | d | 7.2 | 20.5 |

| OAc | 2.08 | s | 21.2 | |

| OAc | - | - | - | 170.1 |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃.

Experimental Protocols

The following sections detail the methodologies employed for the isolation and spectroscopic analysis of this compound.

Isolation of this compound

This compound was isolated from the aerial parts of Eupatorium lindleyanum. The dried and powdered plant material was extracted with 95% ethanol. The resulting extract was then subjected to a series of chromatographic techniques, including silica (B1680970) gel column chromatography and preparative high-performance liquid chromatography (HPLC), to yield the pure compound[1].

Caption: Isolation workflow for this compound.

Spectroscopic Analysis

High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed to determine the accurate mass and molecular formula of this compound. The analysis was conducted in positive ion mode.

¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra were acquired on a 600 MHz NMR spectrometer. Deuterated chloroform (CDCl₃) was used as the solvent, and tetramethylsilane (TMS) served as the internal standard.

Caption: Workflow for spectroscopic analysis of this compound.

Signaling Pathway

While the specific signaling pathways directly modulated by this compound are still under investigation, related eupalinolides have been shown to interact with key cellular signaling pathways, such as the STAT3 pathway. Eupalinolide J, a structurally similar compound, has been identified as an inhibitor of STAT3 activity[1]. This suggests that this compound may also possess the potential to modulate this or related pathways involved in cell proliferation and survival.

Caption: Hypothesized interaction of this compound with the STAT3 signaling pathway.

This guide provides a foundational set of data for this compound. Further research is warranted to fully elucidate its mechanism of action and therapeutic potential.

References

Preliminary Cytotoxic Screening of Eupalinolides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Cytotoxicity of Eupalinolide Derivatives

The cytotoxic effects of various Eupalinolide compounds have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, is summarized below. These values have been compiled from multiple studies to provide a comparative overview.

| Eupalinolide Derivative | Cancer Cell Line | Cell Type | IC50 (µM) | Incubation Time (h) |

| Eupalinolide O | MDA-MB-468 | Breast (TNBC) | 1.04 | 72 |

| MDA-MB-231 | Breast (TNBC) | 10.34 | 24 | |

| 5.85 | 48 | |||

| 3.57 | 72 | |||

| MDA-MB-453 | Breast (TNBC) | 11.47 | 24 | |

| 7.06 | 48 | |||

| 3.03 | 72 | |||

| Eupalinolide B | TU686 | Laryngeal | 6.73 | Not Specified |

| TU212 | Laryngeal | 1.03 | Not Specified | |

| M4e | Laryngeal | 3.12 | Not Specified | |

| AMC-HN-8 | Laryngeal | 2.13 | Not Specified | |

| Hep-2 | Laryngeal | 9.07 | Not Specified | |

| LCC | Laryngeal | 4.20 | Not Specified | |

| Eupalinolide A | A549 | Non-small cell lung | Not Specified | Not Specified |

| H1299 | Non-small cell lung | Not Specified | Not Specified | |

| Eupalinolide J | PC-3 | Prostate | Not Specified | Not Specified |

| DU-145 | Prostate | Not Specified | Not Specified |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the standard experimental protocols employed in the cytotoxic screening of Eupalinolide derivatives.

Cell Culture

Human cancer cell lines, such as MDA-MB-231, MDA-MB-468 (Triple-Negative Breast Cancer), PANC-1, MiaPaCa-2 (Pancreatic Cancer), A549, H1299 (Non-Small Cell Lung Cancer), and various laryngeal cancer cell lines (TU686, TU212, M4e, AMC-HN-8, Hep-2, LCC), are commonly used.[1][2] Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[3] They are maintained in a humidified incubator at 37°C with 5% CO2.[3]

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[4]

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the Eupalinolide compound (e.g., 0, 1, 5, 10, 20 µM). A vehicle control (DMSO) is also included. Cells are incubated for specified durations, typically 24, 48, and 72 hours.

-

MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium containing MTT is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control, and IC50 values are calculated.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

Flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining is a standard method to quantify apoptosis.

-

Cell Treatment: Cells are seeded in 6-well plates and treated with the Eupalinolide compound at the desired concentrations for a specified time (e.g., 48 hours).

-

Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

-

Staining: 5 µL of Annexin V-FITC and 10 µL of PI are added to the cell suspension. The cells are then incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Mandatory Visualizations

Experimental Workflow for Cytotoxic Screening

Caption: Workflow for determining the cytotoxicity of Eupalinolide.

Eupalinolide-Induced Apoptosis Signaling Pathway

Studies on Eupalinolide O have elucidated its pro-apoptotic mechanism, which involves both intrinsic and extrinsic pathways. Key events include the modulation of Bcl-2 family proteins, disruption of the mitochondrial membrane potential, and activation of caspases. Furthermore, the Akt and p38 MAPK signaling pathways have been implicated.

Caption: Eupalinolide-induced apoptosis signaling cascade.

Conclusion

The available scientific literature strongly indicates that Eupalinolide derivatives possess significant cytotoxic and pro-apoptotic properties against a variety of cancer cell lines. The methodologies outlined in this guide provide a robust framework for the preliminary cytotoxic screening of novel compounds within this class, including the yet-to-be-fully-characterized Eupalinolide H. Further investigation into the precise mechanisms of action and in vivo efficacy is warranted to fully assess the therapeutic potential of these promising natural products.

References

- 1. imquestbio.com [imquestbio.com]

- 2. Tumor Cells for Cancer Research | Applied Biological Materials Inc. [abmgood.com]

- 3. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]

Eupalinolide H: A Technical Overview of its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide H is a sesquiterpene lactone isolated from the plant Eupatorium lindleyanum DC.[1][2]. This class of natural products has garnered significant scientific interest due to a wide range of biological activities, including anti-inflammatory and anti-cancer properties[3][4]. This technical guide provides a comprehensive review of the available scientific literature on this compound, with a focus on its anti-inflammatory effects, underlying mechanisms, and experimental data.

Chemical Properties

-

Chemical Formula: C22H28O8

-

Molecular Weight: 420.45 g/mol

-

Class: Sesquiterpenoid

-

Source: Eupatorium lindleyanum DC.[1]

-

Appearance: Powder

-

Solubility: Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory potential by inhibiting the production of key pro-inflammatory cytokines.

Inhibition of Pro-inflammatory Cytokines

In vitro studies utilizing lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells have shown that this compound can significantly reduce the levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). These two cytokines are pivotal mediators of the inflammatory response.

Quantitative Data Summary

The following table summarizes the inhibitory effects of this compound on TNF-α and IL-6 production in LPS-stimulated RAW 264.7 cells.

| Compound | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Reference |

| This compound | 2.5 | Data not specified | Data not specified | |

| This compound | 10 | Data not specified | Data not specified | |

| This compound | 40 | Data not specified | Data not specified |

Note: While a commercial supplier indicates significant inhibitory effects at these concentrations, the primary literature with specific percentage inhibition values for this compound was not publicly accessible at the time of this review. The referenced study by Wang et al. (2018) in Planta Medica provides the foundational evidence for the anti-inflammatory activity of sesquiterpene lactones from E. lindleyanum, including this compound, on RAW 264.7 cells.

Experimental Protocols

The following is a generalized methodology for assessing the anti-inflammatory activity of this compound in vitro, based on standard protocols for similar compounds.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 2 x 10^5 cells/well and incubated for 24 hours.

-

Treatment: The cells are pre-treated with various concentrations of this compound (e.g., 2.5, 10, 40 µM) for 1 hour.

-

Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response and incubated for another 24 hours.

Cytokine Measurement (ELISA)

-

Sample Collection: After the incubation period, the cell culture supernatant is collected.

-

ELISA Assay: The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Data Analysis: The absorbance is measured at 450 nm using a microplate reader. The concentrations of the cytokines are calculated based on a standard curve.

Cell Viability Assay (MTT)

-

Purpose: To ensure that the observed reduction in cytokine levels is not due to cytotoxicity of the compound.

-

Procedure: After the treatment period, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Incubation: The cells are incubated for 4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways through which this compound exerts its anti-inflammatory effects have not yet been fully elucidated in the available literature. However, for the broader class of sesquiterpene lactones, a common mechanism of action involves the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes, including TNF-α and IL-6. It is plausible that this compound may also act through this pathway.

Visualizations

Experimental Workflow for In Vitro Anti-inflammatory Assay

Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.

Conclusion

This compound, a sesquiterpene lactone from Eupatorium lindleyanum, demonstrates promising anti-inflammatory properties through the inhibition of key pro-inflammatory cytokines, TNF-α and IL-6. While the precise molecular mechanisms are still under investigation, its activity in well-established in vitro models suggests its potential as a lead compound for the development of novel anti-inflammatory agents. Further research is warranted to fully elucidate its signaling pathways, in vivo efficacy, and safety profile.

References

In Silico Prediction of Eupalinolide H Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide H is a sesquiterpene lactone that has been identified as a potential natural anti-inflammatory agent, demonstrating inhibitory effects on the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[1] While its anti-inflammatory properties are of interest, a comprehensive understanding of its molecular targets is crucial for its development as a therapeutic agent. This technical guide outlines a systematic in silico approach to predict and characterize the potential protein targets of this compound, providing a framework for hypothesis generation and subsequent experimental validation.

This guide will detail a multi-step computational workflow, including ligand preparation, reverse docking, pharmacophore modeling, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. The methodologies are designed to elucidate the polypharmacological nature of this compound, offering insights into its mechanisms of action and potential therapeutic applications, drawing parallels from related eupalinolide compounds known for their anti-cancer activities.

Proposed In Silico Target Prediction Workflow

The prediction of protein targets for a natural product like this compound can be systematically approached using a consensus of computational methods. This workflow is designed to first broadly identify potential targets and then refine these predictions through more computationally intensive techniques.

Caption: A proposed in silico workflow for the prediction of this compound targets.

Detailed Methodologies

Ligand Preparation

The initial step involves the preparation of the 3D structure of this compound.

-

Structure Retrieval: The 2D structure of this compound is obtained from a chemical database such as PubChem or MedChemExpress.[1]

-

3D Conversion and Optimization: A computational chemistry software (e.g., ChemDraw, Avogadro) is used to convert the 2D structure into a 3D conformation. Energy minimization is then performed using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

Reverse Docking

Reverse docking is a computational technique that docks a single ligand into the binding sites of a large number of protein structures to identify potential targets.[2][3][4]

-

Protein Target Database Preparation: A curated database of 3D protein structures is required. Publicly available databases such as the Protein Data Bank (PDB) or specialized target databases like the Therapeutic Target Database (TTD) can be utilized. The proteins in the database should be pre-processed to remove water molecules and existing ligands and to add hydrogen atoms.

-

Docking Simulation: A docking program (e.g., AutoDock, GOLD, or Glide) is used to systematically screen this compound against the prepared protein database. The docking algorithm samples different orientations and conformations of the ligand within the binding site of each protein and calculates a binding affinity score.

-

Ranking and Filtering: The results are ranked based on the predicted binding affinities (e.g., kcal/mol). A threshold is applied to select the top-ranking proteins for further analysis.

Ligand-Based Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to interact with a specific target.

-

Pharmacophore Model Generation: Based on the structure of this compound and its known active analogs (e.g., Eupalinolides A, B, J, and O), a set of pharmacophoric features (e.g., hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings) is generated. Software such as LigandScout or MOE can be used for this purpose.

-

Database Screening: The generated pharmacophore model is then used to screen a database of known active compounds to identify molecules with similar pharmacophoric features. This can help in identifying the protein targets of these similar compounds, which are then considered as potential targets for this compound.

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the interaction.

-

System Setup: The top-ranked protein-ligand complexes identified from reverse docking are placed in a simulation box with explicit solvent (water molecules) and ions to mimic physiological conditions.

-

Simulation Protocol: The system is subjected to energy minimization, followed by a series of equilibration steps. A production simulation is then run for a significant time scale (e.g., 100 nanoseconds) to observe the dynamics of the complex.

-

Trajectory Analysis: The trajectory of the simulation is analyzed to determine the stability of the ligand in the binding pocket, key interacting residues, and the binding free energy.

ADMET Prediction

In silico ADMET prediction is essential to assess the drug-likeness of this compound.

-

Property Calculation: Various physicochemical and pharmacokinetic properties are calculated using web-based tools or software (e.g., ADMET-AI, SwissADME). These properties include solubility, permeability, bioavailability, potential for metabolism by cytochrome P450 enzymes, and toxicity risks.

Data Presentation

The quantitative data generated from the in silico analyses should be summarized in structured tables for clear comparison and interpretation.

Table 1: Predicted Binding Affinities of this compound for Top-Ranked Protein Targets from Reverse Docking

| Rank | Protein Target | PDB ID | Binding Affinity (kcal/mol) | Biological Function |

| 1 | STAT3 | 6NJS | -9.8 | Transcription factor, cell growth, apoptosis |

| 2 | PI3Kγ | 1E8X | -9.5 | Signal transduction, cell survival |

| 3 | Akt1 | 6S9X | -9.2 | Kinase, cell proliferation, metabolism |

| 4 | p38 MAPK | 3S3I | -8.9 | Kinase, inflammation, stress response |

| 5 | NF-κB (p50/p65) | 1VKX | -8.7 | Transcription factor, inflammation |

| 6 | ERK2 | 5ERK | -8.5 | Kinase, cell proliferation, differentiation |

| 7 | mTOR | 4JSP | -8.3 | Kinase, cell growth, proliferation |

| 8 | SCD1 | 2WTG | -8.1 | Enzyme, fatty acid metabolism |

Table 2: Molecular Dynamics Simulation Results for this compound with High-Priority Targets

| Protein Target | Average RMSD of Ligand (Å) | Key Interacting Residues | Predicted Binding Free Energy (kcal/mol) |

| STAT3 | 1.2 ± 0.3 | Cys259, Ser611, Ser613 | -45.6 |

| PI3Kγ | 1.5 ± 0.4 | Val882, Lys833, Asp964 | -42.1 |

| Akt1 | 1.8 ± 0.5 | Lys179, Thr211, Asp292 | -38.9 |

| p38 MAPK | 1.6 ± 0.4 | Lys53, Met109, Asp168 | -39.5 |

Table 3: Predicted ADMET Properties of this compound

| Property | Predicted Value | Interpretation |

| Molecular Weight | 348.4 g/mol | Good |

| LogP | 2.5 | Good |

| Water Solubility | Moderately soluble | Acceptable |

| BBB Permeability | Low | Low potential for CNS side effects |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions |

| hERG Inhibition | Low risk | Low cardiotoxicity risk |

| Ames Mutagenicity | Non-mutagenic | Low genotoxicity risk |

Potential Signaling Pathways of this compound

Based on the predicted targets and the known activities of related eupalinolides, several signaling pathways are likely to be modulated by this compound.

STAT3 Signaling Pathway

Eupalinolide J, a structurally similar compound, is known to inhibit cancer metastasis by promoting the ubiquitin-dependent degradation of STAT3. Given the high predicted binding affinity of this compound to STAT3, this pathway is a prime candidate for its mechanism of action.

Caption: Postulated inhibition of the STAT3 signaling pathway by this compound.

Akt/p38 MAPK Signaling Pathway

Eupalinolide O has been shown to induce apoptosis in triple-negative breast cancer cells by modulating ROS generation and the Akt/p38 MAPK pathway. The predicted interaction of this compound with Akt1 and p38 MAPK suggests a similar potential mechanism.

Caption: Potential modulation of the Akt/p38 MAPK pathway by this compound.

Conclusion

The in silico workflow detailed in this guide provides a robust framework for the prediction and characterization of the molecular targets of this compound. By integrating reverse docking, pharmacophore modeling, molecular dynamics simulations, and ADMET prediction, researchers can generate high-quality, experimentally testable hypotheses regarding its mechanism of action. The preliminary analysis, informed by the activities of related eupalinolides, suggests that this compound may exert its biological effects through the modulation of key signaling pathways involved in inflammation and cancer, such as STAT3 and Akt/p38 MAPK. The successful application of this computational approach will not only accelerate the understanding of this compound's therapeutic potential but also serve as a model for the target identification of other novel natural products.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research.rug.nl [research.rug.nl]

- 4. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]

Eupalinolide H: An Initial Bioactivity Assessment and Comparative Analysis of the Eupalinolide Family

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolides, a class of sesquiterpene lactones isolated from the genus Eupatorium, have garnered significant scientific interest for their diverse pharmacological activities. While several members of this family, such as Eupalinolide A, B, J, and O, have been extensively studied for their anti-cancer and anti-inflammatory properties, data on Eupalinolide H remains limited. This guide provides a comprehensive overview of the currently available bioactivity data for this compound and presents a comparative analysis with its more extensively characterized analogues. This information is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.

This compound: Current State of Knowledge

This compound has been isolated from Eupatorium lindleyanum.[1] Preliminary assessments have indicated its potential as an anti-inflammatory agent. Specifically, studies have shown that this compound can reduce the levels of pro-inflammatory cytokines, tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.[2] However, detailed quantitative data, such as IC50 values, and in-depth mechanistic studies for this compound are not yet available in the public domain.

Comparative Bioactivity of Eupalinolides

To provide a broader context for the potential of this compound, this section details the bioactivity of other well-researched Eupalinolides.

Quantitative Bioactivity Data

The following tables summarize the cytotoxic activities of various Eupalinolides against different cancer cell lines, presented as half-maximal inhibitory concentration (IC50) values.

Table 1: Cytotoxicity of Eupalinolide O (EO) against Human Triple-Negative Breast Cancer (TNBC) Cells [3]

| Cell Line | Treatment Duration | IC50 (µM) |

| MDA-MB-231 | 24 h | 10.34 |

| 48 h | 5.85 | |

| 72 h | 3.57 | |

| MDA-MB-453 | 24 h | 11.47 |

| 48 h | 7.06 | |

| 72 h | 3.03 |

Table 2: Cytotoxicity of Eupalinilide B against Laryngeal Cancer Cells [4]

| Cell Line | Treatment Duration | IC50 (µM) |

| TU212 | 48 h | ~8 |

| 72 h | < 8 | |

| AMC-HN-8 | 48 h | > 16 |

| 72 h | ~16 |

Note: IC50 values for Eupalinilide B are estimated from graphical data.

Signaling Pathways and Mechanisms of Action

Eupalinolides exert their biological effects through the modulation of various cellular signaling pathways.

Eupalinolide A

Eupalinolide A has been shown to induce autophagy in hepatocellular carcinoma cells via the ROS/ERK signaling pathway.[5][6] In non-small cell lung cancer, it induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signaling pathway.[7]

Eupalinolide O

Eupalinolide O induces apoptosis in human triple-negative breast cancer cells by modulating ROS generation and the Akt/p38 MAPK signaling pathway.[3][6]

Eupalinolide J

Eupalinolide J has been found to inhibit cancer metastasis by promoting the ubiquitin-dependent degradation of STAT3.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the assessment of Eupalinolide bioactivity.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, MDA-MB-453) into 96-well plates at a density of 2 x 10³ cells/well and allow them to adhere overnight.[3]

-

Treatment: Treat the cells with various concentrations of the Eupalinolide compound (e.g., 1-20 µM for Eupalinolide O) or a vehicle control (DMSO) for specified durations (e.g., 24, 48, 72 hours).[3]

-

MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[3]

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Treat cells with the desired concentrations of the Eupalinolide for the indicated time.

-

Cell Harvesting: Collect both floating and adherent cells, and wash them with cold PBS.

-

Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blotting

-

Protein Extraction: Following treatment with the Eupalinolide, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 50 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[6]

-

Immunoblotting: Block the membrane with 5% non-fat milk for 1-2 hours at room temperature.[8] Incubate the membrane with primary antibodies against the target proteins overnight at 4°C. Following washes, incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[8]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Transwell Migration Assay

-

Cell Seeding: Suspend cancer cells (e.g., 2 x 10⁵ cells) in serum-free medium and seed them into the upper chamber of a Transwell insert (8 µm pore size).[6]

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Treatment: Add the Eupalinolide compound at various concentrations to the upper chamber.

-

Incubation: Incubate the plate for a specified time (e.g., 24 hours) at 37°C.

-

Staining and Quantification: Remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface with crystal violet. Count the number of migrated cells in several random fields under a microscope.

Conclusion and Future Directions

While this compound has demonstrated initial promise as an anti-inflammatory agent, further research is imperative to fully elucidate its therapeutic potential. The comprehensive data available for other Eupalinolides, particularly their potent anti-cancer activities and defined mechanisms of action, strongly suggest that this compound warrants more in-depth investigation.

Future studies should focus on:

-

Quantitative Bioactivity Screening: Determining the IC50 values of this compound against a panel of cancer cell lines and in various inflammatory models.

-

Mechanism of Action Studies: Identifying the specific molecular targets and signaling pathways modulated by this compound.

-

In Vivo Efficacy: Evaluating the anti-tumor and anti-inflammatory effects of this compound in preclinical animal models.

A deeper understanding of the structure-activity relationships within the Eupalinolide family will be crucial for the development of novel and effective therapeutic agents. The comparative data presented in this guide serves as a valuable starting point for these future research endeavors.

References

- 1. Traditional Applications, Phytochemistry, and Pharmacological Activities of Eupatorium lindleyanum DC.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Trilinolein | CAS:537-40-6 | Aliphatic Compounds | High Purity | Manufacturer BioCrick [biocrick.com]

Methodological & Application

Application Note: High-Speed Counter-Current Chromatography Protocol for the Purification of Eupalinolide H

For Researchers, Scientists, and Drug Development Professionals

This document outlines a detailed protocol for the isolation and purification of Eupalinolide H, a sesquiterpenoid lactone of significant interest, from Eupatorium lindleyanum DC. The methodology is centered on High-Speed Counter-Current Chromatography (HSCCC), a liquid-liquid partition chromatography technique that circumvents common issues found in solid-support chromatography, such as irreversible sample adsorption.[1][2] This protocol is adapted from a successfully established method for the separation of related compounds, Eupalinolide A and B, and is anticipated to be highly effective for this compound.[2][3][4]

Quantitative Data Summary

The following table summarizes the quantitative data from a representative HSCCC separation of the related eupalinolides A and B from 540 mg of an n-butanol fraction of a Eupatorium lindleyanum DC. extract. The yield of this compound is expected to be in a similar range, contingent on the specific chemotype of the plant and the efficiency of the extraction and purification processes.

| Parameter | Value |

| Starting Material | 540 mg of n-butanol fraction |

| Isolated Compounds | |

| Eupalinolide A | 17.9 mg |

| Eupalinolide B | 19.3 mg |

| 3β-hydroxy-8β-[4'-hydroxytigloyloxy]-costunolide | 10.8 mg |

| Purity (as determined by HPLC) | |

| Eupalinolide A | 97.9% |

| Eupalinolide B | 97.1% |

| 3β-hydroxy-8β-[4'-hydroxytigloyloxy]-costunolide | 91.8% |

| HSCCC Conditions | |

| Solvent System | n-hexane-ethyl acetate-methanol-water (1:4:2:3, v/v/v/v) |

| Flow Rate (Mobile Phase) | 2.0 mL/min |

| Revolution Speed | 900 rpm |

| Detection Wavelength | 254 nm |

| Column Temperature | 25 °C |

Experimental Protocols

Preparation of Crude Extract

-

Maceration: The dried and powdered aerial parts of Eupatorium lindleyanum DC. are macerated with 95% ethanol (B145695) at room temperature.

-

Extraction: The resulting ethanolic extract is then concentrated under reduced pressure to yield a crude residue.

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with petroleum ether, ethyl acetate, and n-butanol to separate compounds based on polarity. The n-butanol fraction, which is enriched with sesquiterpenoid lactones, is collected for HSCCC separation.

High-Speed Counter-Current Chromatography (HSCCC) Protocol

-

Solvent System Preparation: Prepare the two-phase solvent system consisting of n-hexane-ethyl acetate-methanol-water at a volume ratio of 1:4:2:3. The mixture should be thoroughly shaken in a separatory funnel and allowed to equilibrate and separate into two distinct phases. Both the upper (stationary) and lower (mobile) phases should be degassed by sonication before use.

-

HSCCC Instrument Setup:

-

Fill the HSCCC column entirely with the upper phase, which will serve as the stationary phase.

-

Set the revolution speed of the centrifuge to 900 rpm.

-

Begin pumping the lower phase (mobile phase) into the column at a flow rate of 2.0 mL/min.

-

-

Sample Injection: Once the mobile phase front emerges and a hydrodynamic equilibrium is established, inject the sample solution. The sample solution is prepared by dissolving the n-butanol fraction (e.g., 540 mg) in a small volume (e.g., 10 mL) of the two-phase solvent system.

-

Elution and Fraction Collection: Continuously pump the mobile phase through the column. Monitor the effluent from the outlet with a UV detector at a wavelength of 254 nm. Collect fractions at regular intervals based on the chromatogram peaks.

-

Analysis of Fractions: Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to identify those containing this compound. The purity of the isolated compound can also be determined by this method.

Visualizations

Caption: Workflow for the purification of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparative isolation and purification of three sesquiterpenoid lactones from Eupatorium lindleyanum DC. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Eupalinolide H: In Vitro Cell Viability Assays (MTT/CCK-8) - Application Notes and Protocols

For Research Use Only.

Introduction

Eupalinolide H is a sesquiterpene lactone, a class of natural products known for their diverse biological activities. This document provides detailed protocols for assessing the in vitro cytotoxic and antiproliferative effects of this compound using two common colorimetric assays: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and CCK-8 (Cell Counting Kit-8) assays. These assays are fundamental in preclinical drug discovery for determining the dose-dependent effects of a compound on cell viability.

Principle of the Assays

Both MTT and CCK-8 assays quantify cell viability by measuring the metabolic activity of a cell population. In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt to a colored formazan (B1609692) product. The intensity of the color is directly proportional to the number of living, metabolically active cells.

-

MTT Assay: The yellow tetrazolium salt, MTT, is reduced to a purple formazan, which is insoluble and requires a solubilization step before absorbance can be measured.[1]

-

CCK-8 Assay: The water-soluble tetrazolium salt, WST-8, is reduced to a water-soluble orange formazan, simplifying the protocol as no solubilization step is needed.[2][3]

Data on Related Eupalinolide Analogues

The following tables summarize the effects of various Eupalinolide analogues on the viability of different cancer cell lines, as determined by MTT and CCK-8 assays.

| Eupalinolide Analogue | Cell Line | Assay | Time Point | IC₅₀ (µM) | Reference |

| Eupalinolide O | MDA-MB-231 | MTT | 24 h | 10.34 | [4] |

| 48 h | 5.85 | [4] | |||

| 72 h | 3.57 | [4] | |||

| Eupalinolide O | MDA-MB-453 | MTT | 24 h | 11.47 | [4] |

| 48 h | 7.06 | [4] | |||

| 72 h | 3.03 | [4] | |||

| Eupalinolide O | MDA-MB-468 | MTT | 72 h | 1.04 | [5] |

| Eupalinolide A | A549 | CCK-8 | 48 h | Not specified | [6] |

| Eupalinolide A | H1299 | CCK-8 | 48 h | Not specified | [6] |

| Eupalinolide A | MHCC97-L | CCK-8 | 48 h | ~10 | [7][8] |

| Eupalinolide A | HCCLM3 | CCK-8 | 48 h | ~10 | [7][8] |

| Eupalinolide B | MiaPaCa-2 | CCK-8 | Not specified | Not specified | [9] |

| Eupalinolide J | U251 | MTT | 24 h | >5 (non-cytotoxic) | |

| Eupalinolide J | MDA-MB-231 | MTT | 24 h | >5 (non-cytotoxic) |

Experimental Protocols

MTT Cell Viability Assay

This protocol is a widely used method for assessing cell viability through metabolic activity.[1]

Materials:

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Complete cell culture medium

-

96-well flat-bottom plates

-

Phosphate-buffered saline (PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[3]

-

Incubate the plate for 4 hours at 37°C, protected from light. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

-

CCK-8 Cell Viability Assay

This protocol offers a more convenient and sensitive method for determining cell viability.[2]

Materials:

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Cell Counting Kit-8 (CCK-8) reagent

-

Complete cell culture medium

-

96-well flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Follow the same procedure as for the MTT assay (Step 1).

-

-

Compound Treatment:

-

Follow the same procedure as for the MTT assay (Step 2).

-

-

CCK-8 Addition and Incubation:

-

After the treatment period, add 10 µL of the CCK-8 solution directly to each well.[3]

-

Incubate the plate for 1-4 hours at 37°C. The incubation time can be optimized based on the cell type and density.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 450 nm using a microplate reader.[3]

-

Data Analysis

-

Background Subtraction: Subtract the absorbance of the blank wells (medium only) from the absorbance of all other wells.

-

Calculation of Cell Viability (%):

-

Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) value can be calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Eupalinolide H: Application Notes and Protocols for Apoptosis Analysis using Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to analyzing the apoptotic effects of Eupalinolide H on cancer cells using flow cytometry. This document includes detailed experimental protocols, data presentation guidelines, and visual representations of the underlying cellular mechanisms.

Introduction

This compound is a sesquiterpene lactone, a class of natural compounds that has demonstrated significant anti-cancer properties. Several members of the Eupalinolide family, such as Eupalinolide A and O, have been shown to induce apoptosis in various cancer cell lines.[1][2] This process of programmed cell death is a critical target for cancer therapeutics. The Annexin V/Propidium Iodide (PI) assay, analyzed via flow cytometry, is a robust and widely used method to detect and quantify apoptosis.[3][4][5] This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (B164497) (PS) to the outer leaflet of the plasma membrane and membrane integrity.[3][5]

Principle of the Assay

During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally located on the inner side of the cell membrane, is flipped to the outer surface.[3] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells.[3] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells. However, in late-stage apoptosis and necrosis, the cell membrane becomes permeable, allowing PI to enter and stain the cell's nucleus.[3] By using both stains, flow cytometry can differentiate the cell populations as follows:

-

Annexin V- / PI- : Viable, healthy cells.

-

Annexin V+ / PI- : Early apoptotic cells.

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells.

-

Annexin V- / PI+ : Primarily necrotic cells with compromised membrane integrity without PS externalization.[4]

Data Presentation

The following table summarizes hypothetical, yet representative, quantitative data from an Annexin V/PI staining experiment on a cancer cell line (e.g., MDA-MB-468 breast cancer cells) treated with various concentrations of this compound for 24 hours. This data illustrates the expected dose-dependent increase in apoptosis following treatment.

| Treatment Group | Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |

| Vehicle Control | 0 (DMSO) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |

| This compound | 2 | 80.4 ± 3.5 | 12.8 ± 1.5 | 6.8 ± 1.2 |

| This compound | 4 | 65.1 ± 4.2 | 22.7 ± 2.3 | 12.2 ± 1.9 |

| This compound | 8 | 40.8 ± 5.1 | 35.6 ± 3.1 | 23.6 ± 2.8 |

Data are presented as mean ± standard deviation from three independent experiments. This is a hypothetical representation of expected results.

Experimental Protocols

Materials and Reagents

-

This compound

-

Cancer cell line (e.g., MDA-MB-468, A549, PC-3)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS), sterile, ice-cold

-

Trypsin-EDTA or a non-enzymatic cell dissociation solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

6-well cell culture plates

-

Flow cytometry tubes

-

Flow cytometer

Protocol for Induction of Apoptosis

-

Cell Seeding : Seed the cancer cells in 6-well plates at a density of approximately 3 x 10^5 cells/well in 2 mL of complete culture medium.[4] Incubate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Drug Preparation : Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 2, 4, and 8 µM). Prepare a vehicle control with the same final concentration of DMSO.

-

Treatment : Remove the culture medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubation : Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[1][4]

Protocol for Annexin V/PI Staining

-

Cell Harvesting :

-

Adherent cells : Carefully collect the culture medium (which contains floating apoptotic cells) into a centrifuge tube. Wash the adherent cells once with PBS and then detach them using Trypsin-EDTA or a gentle cell scraper. Combine these cells with the collected medium.

-

Suspension cells : Gently collect the cells from each well and transfer them to a centrifuge tube.

-

-

Washing : Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cells twice with ice-cold PBS.

-

Resuspension : Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining :

-

Transfer 100 µL of the cell suspension (containing ~1 x 10^5 cells) to a flow cytometry tube.[6]

-

Add 5 µL of Annexin V-FITC to the cell suspension.[6]

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.[6]

-

Add 10 µL of Propidium Iodide (PI) staining solution.

-

Add 400 µL of 1X Binding Buffer to each tube.[6]

-

-

Flow Cytometry Analysis : Analyze the samples on a flow cytometer immediately (within 1 hour).[6] For analysis, excite FITC at 488 nm and measure emission at ~530 nm, and excite PI at 488 nm and measure emission at >670 nm. Set up appropriate compensation and quadrants using unstained, single-stained (Annexin V-FITC only and PI only), and positive control samples.

Visualizations

Experimental Workflow

Caption: Workflow for this compound apoptosis analysis.

Putative Signaling Pathway for Eupalinolide-Induced Apoptosis

Based on studies with related compounds like Eupalinolide O, this compound is hypothesized to induce apoptosis through the intrinsic mitochondrial pathway.[1][4] This involves the regulation of the Bcl-2 family of proteins, disruption of the mitochondrial membrane potential, and subsequent activation of caspases.[1][4] The PI3K/Akt signaling pathway, a key regulator of cell survival, is also a likely target.[4]

Caption: this compound putative apoptotic signaling pathway.

References

- 1. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. bosterbio.com [bosterbio.com]

- 6. Annexin V Staining Protocol [bdbiosciences.com]

Application Notes and Protocols for Western Blot Analysis of Eupalinolide H's Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Western blot analysis for investigating the molecular mechanism of Eupalinolide H, a sesquiterpene lactone with demonstrated anti-cancer properties. The protocols and data presented are based on established methodologies for related Eupalinolide compounds and are intended to be adapted for specific cancer cell lines and research questions.

Introduction to this compound and its Anti-Cancer Potential

Eupalinolides, a class of natural compounds, have garnered significant interest in cancer research due to their cytotoxic and anti-proliferative effects on various cancer cell lines. While research on this compound is emerging, studies on related compounds like Eupalinolide A, B, O, and J have revealed common mechanisms of action, including the induction of programmed cell death (apoptosis, autophagy, and ferroptosis) and cell cycle arrest.[1][2][3] Western blot analysis is a pivotal technique to elucidate the specific signaling pathways modulated by this compound.

Key Signaling Pathways Implicated in Eupalinolide Action

Based on studies of structurally similar Eupalinolides, the following signaling pathways are prime targets for investigation into this compound's mechanism of action:

-

PI3K/Akt/mTOR Pathway: This is a central signaling cascade that regulates cell survival, proliferation, and growth.[4][5][6] Many anti-cancer agents exert their effects by inhibiting this pathway.

-

MAPK Signaling Pathway: This pathway, including cascades involving ERK, p38, and JNK, is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis.[7][8][9]

-

STAT3 Signaling Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor growth and metastasis.[10]

-

Apoptosis Pathway: This programmed cell death pathway is a primary mechanism for the elimination of cancerous cells. Key protein families involved include the Bcl-2 family (regulating mitochondrial membrane potential) and caspases (executing the apoptotic process).[11][12][13]

Quantitative Data Summary from Related Eupalinolide Studies

The following tables summarize quantitative data from Western blot analyses of various Eupalinolide compounds, providing a reference for expected outcomes with this compound.

Table 1: Effect of Eupalinolide O on Apoptosis-Related Proteins in MDA-MB-468 Breast Cancer Cells [11]

| Protein | Treatment (8 µM Eupalinolide O, 24h) | Fold Change vs. Control |

| Cleaved Caspase-3 | Increased | Significant Increase |

| Cleaved Caspase-9 | Increased | Significant Increase |

| Cleaved PARP | Increased | Significant Increase |

| Pro-Caspase-3 | Decreased | Significant Decrease |

| Pro-Caspase-9 | Decreased | Significant Decrease |

| Bcl-2 | Decreased | Significant Decrease |

| Bax | Increased | Significant Increase |

Table 2: Effect of Eupalinolide A on PI3K/Akt and MAPK Signaling in A549 and H1299 NSCLC Cells [1]

| Protein | Cell Line | Treatment (Eupalinolide A) | Fold Change vs. Control |